3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)16-6-8-17(9-7-16)22-13-15-11-14(12-20)5-10-18(15)21-4/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPVANEVVCQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178548 | |
| Record name | 3-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-86-8 | |
| Record name | 3-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with formaldehyde and 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and tert-butyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenoxy and methoxy groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde and analogous compounds:
Structural and Functional Analysis
- Substituent Effects: The tert-butylphenoxymethyl group in the target compound provides steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in enzymes or receptors . Halogenated analogs (e.g., 3-(2-bromo-4-chlorophenoxymethyl)-4-methoxybenzaldehyde in ) introduce electron-withdrawing effects, which could modulate electrophilic reactivity at the aldehyde group .
- Synthetic Versatility: The aldehyde group in the target compound enables reactions with amines (e.g., Schiff base formation) and ketones (e.g., Knoevenagel condensation) to generate diverse derivatives, as seen in and . Compounds like 3-(2-hydroxyethyl)-4-methoxybenzaldehyde () prioritize polar functional groups for metabolite studies, sacrificing synthetic versatility for specific biotransformation pathways .
Biological Activity
3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22O3
- Molecular Weight : 298.38 g/mol
The compound features a tert-butyl group, a methoxy group, and a benzaldehyde functional group, which contribute to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, derivatives of methoxybenzoyl compounds have shown significant cytotoxic effects against various cancer cell lines by targeting tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SMART-H | PC-3 (Prostate) | 4.0 | Tubulin inhibition |
| SMART-F | A375 (Melanoma) | 15.0 | Tubulin inhibition |
These findings suggest that similar structural motifs in this compound could yield comparable biological effects.
Anti-inflammatory Activity
Compounds with methoxy and phenoxy groups have been studied for their anti-inflammatory properties. The presence of these functional groups often enhances the interaction with inflammatory mediators, potentially leading to reduced cytokine production and inflammation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to bind at the colchicine site on tubulin, inhibiting microtubule dynamics essential for cell division.
- Modulation of Enzymatic Activity : The compound may influence various enzymes involved in metabolic pathways related to cancer progression and inflammation.
Study on Cytotoxicity
A study investigating the cytotoxic effects of structurally related compounds found that treatment with 20 µM concentrations resulted in significant cell death in T47-D breast cancer cells, indicating a potential for therapeutic applications in oncology . The results were quantified using fluorescence microscopy to assess cell viability post-treatment.
In Vivo Efficacy
In vivo studies using animal models have shown promising results with related compounds exhibiting tumor growth inhibition without significant toxicity. For example, administration of similar benzaldehyde derivatives resulted in reduced tumor size in xenograft models .
Q & A
Q. Methodological Tip :
- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to isolate the product.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and consider microwave-assisted synthesis to reduce steric effects .
How can conflicting NMR data from different synthetic batches be resolved to confirm structural integrity?
Advanced Research Question
Discrepancies in NMR spectra (e.g., aromatic proton splitting or unexpected peaks) may arise from residual solvents, stereochemical impurities, or byproducts. For example, reports aromatic protons in the range δ 6.60–7.40 ppm for a related compound, but batch variations could indicate incomplete substitution or oxidation.
Q. Resolution Strategies :
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid solvent interference .
- 2D NMR : Employ HSQC or HMBC to confirm coupling between the tert-butyl group (δ 1.10 ppm, singlet) and the methoxy group (δ 3.84 ppm) .
- Impurity Profiling : Compare with synthesized analogs (e.g., 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde in ) to identify side reactions.
What analytical techniques are most effective for characterizing the purity of this compound?
Basic Research Question
Key Techniques :
Q. Methodological Recommendations :
- In Silico : Use docking software (AutoDock Vina) to model CYP2C19 binding, focusing on the tert-butyl moiety’s hydrophobicity.
- In Vitro : Incubate the compound with C. blakesleeana mycelia in Sabouraud dextrose broth (pH 6.5, 28°C, 7 days) and analyze metabolites via LC-MS/MS .
How does the tert-butylphenoxy group influence the compound’s reactivity compared to other substituents?
Basic Research Question
The tert-butyl group enhances steric hindrance, reducing nucleophilic attack at the benzylic position. Compared to smaller substituents (e.g., methoxy or ethoxy in ), it increases lipophilicity (logP ~3.5 vs. ~1.8 for methoxy analogs) and may hinder crystallization.
Q. Experimental Design :
- Comparative Synthesis : Prepare analogs (e.g., 3-((3-fluorobenzyl)oxy)-4-methoxybenzaldehyde from ) to study electronic vs. steric effects.
- Solubility Testing : Measure logD (octanol/water) at pH 7.4; tert-butyl derivatives typically show lower aqueous solubility .
What strategies mitigate low yields in the phosphonosulfonate derivatization of this benzaldehyde derivative?
Advanced Research Question
reports a 35% yield for phosphonosulfonate formation due to competing side reactions (e.g., aldol condensation).
Q. Optimization Approaches :
- Protecting Groups : Temporarily protect the aldehyde with ethylene glycol to prevent self-condensation.
- Catalysis : Use scandium triflate (10 mol%) to enhance electrophilicity of the aldehyde .
- Stepwise Synthesis : Isolate intermediates (e.g., 3-(4-tert-butylphenoxy)benzaldehyde) before sulfonation.
How do computational methods aid in predicting the compound’s cholinesterase inhibitory activity?
Advanced Research Question
Molecular docking (e.g., Schrödinger Suite) can model interactions with acetylcholinesterase (AChE). The methoxy group may form hydrogen bonds with Tyr337, while the tert-butyl group occupies the hydrophobic pocket near Trp86. Compare with known inhibitors like donepezil (IC₅₀ ~10 nM) using the modified Ellman assay .
Q. Validation :
- IC₅₀ Determination : Perform enzyme kinetics with 0.2 mM substrate (acetylthiocholine) and 0.25 mM DTNB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
